(2Z)-6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a methoxybenzyl group, and a chromenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions One common approach is the condensation of 3-methoxybenzyl alcohol with a suitable benzofuran derivative under acidic or basic conditions to form the benzofuran-3(2H)-one core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and chromenylmethylidene groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran and chromenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound shows promise in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
- (2Z)-6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one shares structural similarities with other benzofuran derivatives and chromenyl compounds.
Uniqueness:
- The unique combination of the benzofuran core, methoxybenzyl group, and chromenylmethylidene moiety distinguishes it from other compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
- 6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one
- 2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one
- 6-[(3-methoxybenzyl)oxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran
Properties
Molecular Formula |
C27H22O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H22O5/c1-17-20(13-19-7-3-4-9-24(19)31-17)14-26-27(28)23-11-10-22(15-25(23)32-26)30-16-18-6-5-8-21(12-18)29-2/h3-15,17H,16H2,1-2H3/b26-14- |
InChI Key |
KLOVVVTVQKMDMX-WGARJPEWSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)OC |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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